Cefotiam dihydrochloride hydrate
Overview
Description
Cefotiam (hydrochloride hydrate) is a third-generation cephalosporin antibiotic with broad-spectrum activity against both Gram-positive and Gram-negative bacteria . As a beta-lactam antibiotic, it inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins . Cefotiam is commonly used for treating various infections, including respiratory tract infections, skin and soft tissue infections, and urinary tract infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cefotiam (hydrochloride hydrate) involves several key steps:
Preparation of ATC-HCl: Thiazolamine base-4-acetic acid hydrochloride reacts with a vilsmeier reagent to form thiazolamine base-4-acetyl chloride hydrochloride crystals.
Formation of 7-ACMT: 7-ACA and DMMT are mixed in a solvent with a boron trifluoride complex compound, followed by hydrolysis and alkalization to obtain 7-ACMT fluorborate.
Acidylation Reaction: The 7-ACMT is dissolved in a water-containing solvent and reacts with ATC-HCl to form cefotiam hydrochloride crystals.
Industrial Production Methods
Industrial production of cefotiam hydrochloride involves similar synthetic routes but on a larger scale, with precise filtration technology to improve the purity of the crude product and reduce impurities . The process is designed to be cost-effective and efficient, ensuring high yields of the final product .
Chemical Reactions Analysis
Types of Reactions
Cefotiam (hydrochloride hydrate) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields.
Major Products
The major products formed from these reactions include various derivatives of cefotiam, which may have different pharmacological properties and applications.
Scientific Research Applications
Cefotiam (hydrochloride hydrate) has a wide range of scientific research applications:
Mechanism of Action
The bactericidal activity of cefotiam results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs) . By binding to these proteins, cefotiam disrupts the final cross-linking stage of peptidoglycan production, leading to the weakening and eventual lysis of the bacterial cell wall . This mechanism is effective against a broad spectrum of bacteria, making cefotiam a valuable antibiotic in clinical settings .
Comparison with Similar Compounds
Cefotiam (hydrochloride hydrate) is part of the cephalosporin class of antibiotics, which includes other compounds such as ceftriaxone, cefotaxime, and ceftazidime . Compared to these similar compounds, cefotiam has unique properties, including:
Broad-Spectrum Activity: Effective against both Gram-positive and Gram-negative bacteria.
Resistance to Beta-Lactamases: More resistant to degradation by beta-lactamase enzymes produced by certain bacteria.
Pharmacokinetics: Different absorption, distribution, metabolism, and excretion profiles compared to other cephalosporins.
Similar Compounds
Ceftriaxone: A third-generation cephalosporin with a longer half-life and broader spectrum of activity.
Cefotaxime: Another third-generation cephalosporin with similar activity but different pharmacokinetic properties.
Ceftazidime: Known for its activity against Pseudomonas aeruginosa, which cefotiam lacks.
Properties
IUPAC Name |
(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-[[1-[2-(dimethylamino)ethyl]tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate;dihydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N9O4S3.2ClH.H2O/c1-25(2)3-4-26-18(22-23-24-26)34-7-9-6-32-15-12(14(29)27(15)13(9)16(30)31)21-11(28)5-10-8-33-17(19)20-10;;;/h8,12,15H,3-7H2,1-2H3,(H2,19,20)(H,21,28)(H,30,31);2*1H;1H2/t12-,15-;;;/m1.../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHUCCKUOJMXYKH-BUWDDJPCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)CC4=CSC(=N4)N)SC2)C(=O)O.O.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)CC4=CSC(=N4)N)SC2)C(=O)O.O.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27Cl2N9O5S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66309-69-1 | |
Record name | (6R-trans)-7-[2-(2-aminothiazol-4-yl)acetamido]-3-[[[1-[2-(dimethylamino)ethyl]-1H-tetrazol-5-yl]thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.265 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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